molecular formula C8H19Br2N B1523636 (2-Bromoethyl)dipropylamine hydrobromide CAS No. 22511-39-3

(2-Bromoethyl)dipropylamine hydrobromide

Cat. No. B1523636
CAS RN: 22511-39-3
M. Wt: 289.05 g/mol
InChI Key: TZOQABCMUFLDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Bromoethyl)dipropylamine hydrobromide” is an organic compound with the CAS Number: 22511-39-3 . It has a molecular weight of 289.05 and its IUPAC name is N-(2-bromoethyl)-N-propylpropan-1-amine hydrobromide . It appears as a powder .


Molecular Structure Analysis

The molecular formula of “(2-Bromoethyl)dipropylamine hydrobromide” is C8H19Br2N . The InChI code is 1S/C8H18BrN.BrH/c1-3-6-10(7-4-2)8-5-9;/h3-8H2,1-2H3;1H .


Physical And Chemical Properties Analysis

“(2-Bromoethyl)dipropylamine hydrobromide” is a powder . It has a melting point of 159-161 . The storage temperature is room temperature .

Scientific Research Applications

Bromination Agent Development

A study by Kavala, Naik, and Patel (2005) introduced a new brominating agent, 1,2-Dipyridiniumditribromide-ethane (DPTBE), showcasing its efficiency in bromination reactions under solvent-free conditions. This agent demonstrated remarkable reactivity towards various substrates, highlighting an innovative approach to bromination that avoids the use of organic solvents. The process facilitates easy product isolation and allows for the reagent's recovery and reuse, indicating DPTBE's potential as a sustainable and efficient bromination agent in organic synthesis (Kavala, Naik, & Patel, 2005).

Environmental and Health Impacts of Brominated Compounds

Research on polybrominated diphenyl ethers (PBDEs) and their derivatives, such as hydroxylated and methoxylated PBDEs, has raised concerns regarding their persistence in the environment and potential as endocrine disruptors. Studies have explored their estrogenic potencies, interactions with hormone receptors, and impacts on thyroid hormone-mediated cell proliferation. These findings underscore the importance of understanding the environmental fate and health implications of brominated flame retardants and their metabolites, contributing to the broader discussion on the safe use and regulation of these compounds (Meerts et al., 2001).

Synthesis and Hydrolysis of Brominated Compounds

The synthesis and hydrolysis of imidazopyridinium and pyridopyrimidium bromides have been explored, demonstrating the potential of brominated compounds in the development of novel organic materials. These processes involve the use of dibromoethane and dibromopropane, highlighting the versatility of brominated reagents in facilitating complex chemical transformations. Such research contributes to advancements in organic chemistry, offering new pathways for the synthesis of complex molecules (Huang, Haddadin, & Kurth, 2002).

Safety And Hazards

The safety information for this compound includes the following precautionary statements: Avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents .

properties

IUPAC Name

N-(2-bromoethyl)-N-propylpropan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BrN.BrH/c1-3-6-10(7-4-2)8-5-9;/h3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOQABCMUFLDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromoethyl)dipropylamine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2-Bromoethyl)dipropylamine hydrobromide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(2-Bromoethyl)dipropylamine hydrobromide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(2-Bromoethyl)dipropylamine hydrobromide
Reactant of Route 4
Reactant of Route 4
(2-Bromoethyl)dipropylamine hydrobromide
Reactant of Route 5
Reactant of Route 5
(2-Bromoethyl)dipropylamine hydrobromide
Reactant of Route 6
Reactant of Route 6
(2-Bromoethyl)dipropylamine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.